molecular formula C16H12N2O5 B2890735 N-[2-(2-Nitrophenoxy)ethyl]phthalimide CAS No. 98395-64-3

N-[2-(2-Nitrophenoxy)ethyl]phthalimide

Cat. No.: B2890735
CAS No.: 98395-64-3
M. Wt: 312.281
InChI Key: QVYXLUNMNXBJCP-UHFFFAOYSA-N
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Description

N-[2-(2-Nitrophenoxy)ethyl]phthalimide is a chemical compound with the molecular formula C16H12N2O5 and a molecular weight of 312.28 g/mol . It is characterized by the presence of a phthalimide group attached to a 2-(2-nitrophenoxy)ethyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Nitrophenoxy)ethyl]phthalimide typically involves the reaction of phthalic anhydride with 2-(2-nitrophenoxy)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include additional techniques such as distillation and filtration to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Nitrophenoxy)ethyl]phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-Nitrophenoxy)ethyl]phthalimide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Nitrophenoxy)ethyl]phthalimide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phthalimide moiety can also interact with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrophenyl)phthalimide
  • N-(2-Aminophenyl)phthalimide
  • N-(2-Hydroxyphenyl)phthalimide

Uniqueness

N-[2-(2-Nitrophenoxy)ethyl]phthalimide is unique due to the presence of both a nitrophenoxy group and a phthalimide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specific synthetic and biological studies .

Properties

IUPAC Name

2-[2-(2-nitrophenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-15-11-5-1-2-6-12(11)16(20)17(15)9-10-23-14-8-4-3-7-13(14)18(21)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYXLUNMNXBJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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